Isrib

Descripción general

Descripción

ISRIB (Integrated Stress Response Inhibitor) is an experimental drug that reverses the effects of eIF2α phosphorylation with an IC50 of 5 nM . It’s a potent inhibitor of the integrated stress response (ISR) and has been shown to make cells resistant to the effects of eIF2α phosphorylation .

Synthesis Analysis

ISRIB has been shown to reverse the effects of eIF2α phosphorylation on translation and stress granule assembly . It substantially reversed the translational effects elicited by phosphorylation of eIF2α and induced no major changes in translation or mRNA levels in unstressed cells .

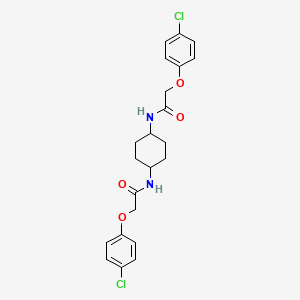

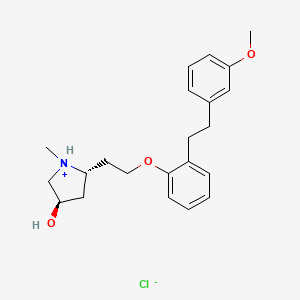

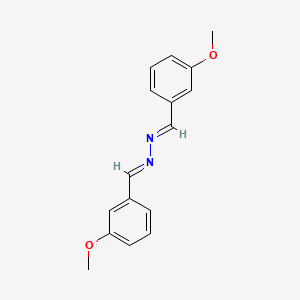

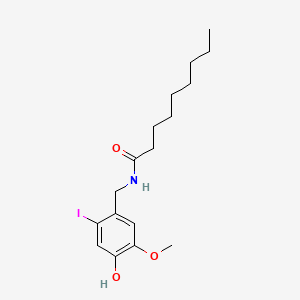

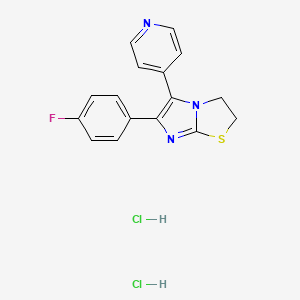

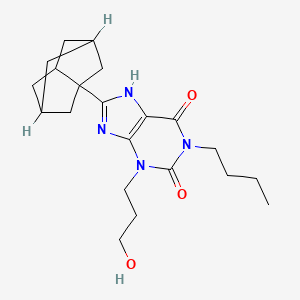

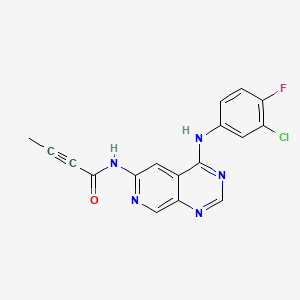

Molecular Structure Analysis

ISRIB has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 . It acts as a molecular staple, pinning together tetrameric subcomplexes of eIF2B along the assembly path to a fully active, decameric enzyme .

Chemical Reactions Analysis

ISRIB has been shown to inhibit eIF2α phosphorylation when the ISR is activated at moderate or low levels but not when the ISR is highly activated . It substantially reversed the translational effects elicited by phosphorylation of eIF2α .

Physical And Chemical Properties Analysis

ISRIB has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 .

Aplicaciones Científicas De Investigación

Traumatic Brain Injury Recovery

Isrib has been tested and shown to improve the ability of brain-injured mice to learn and form memories, suggesting potential for reversing impairments from traumatic brain injury .

Aging-Related Memory Improvement

Treatment with Isrib corrects spatial memory deficits and enhances working memory in aged mice, indicating its usefulness in combating age-related cognitive decline .

Spinal Cord Injury (SCI) Treatment

Isrib treatment after SCI has been shown to curb morphological deterioration and promote recovery of locomotor function, making it a promising drug for SCI treatment .

Enhancement of Learning and Memory

Research indicates that Isrib-treated mice display significant enhancement in spatial and fear-associated learning, implicating its role in memory consolidation processes .

Regulation of Endoplasmic Reticulum Stress

Isrib has been found to reduce the viability of cells under chronic endoplasmic reticulum stress by affecting eIF2α phosphorylation, which is implicated in memory consolidation .

Mecanismo De Acción

Target of Action

ISRIB (Integrated Stress Response Inhibitor) is an experimental drug that primarily targets the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor for eIF2, which is essential for initiating mRNA translation . The ISRIB’s action on eIF2B is crucial in reversing the effects of eIF2α phosphorylation .

Mode of Action

ISRIB operates by binding to the active structure of eIF2B . It prevents the structural changes of eIF2B due to phosphorylated eIF2, an inhibitor of eIF2B produced in a stress environment . Specifically, ISRIB staples together two tetrameric eIF2B (βγδε) subcomplexes into an 8-meric complex (βγδε)2, which is more amenable to binding eIF2B alpha subunits . As a result, ISRIB accelerates the assembly of eIF2B into an active 10-meric form, thereby increasing the amount of active eIF2B .

Biochemical Pathways

ISRIB plays a significant role in the integrated stress response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α, eliciting both global and gene-specific translational effects . ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has also been shown to attenuate RAS/RAF/MAPK and STAT5 signaling, which are recognized as drivers of resistance .

Pharmacokinetics

ISRIB has been found to readily cross the blood-brain barrier, making it effective in vivo . It has an elimination half-life of approximately 8 hours , which suggests that it remains in the body for a sufficient duration to exert its effects.

Result of Action

The primary result of ISRIB’s action is the enhancement of cognitive function. It has been shown to produce significant nootropic effects in mice, as measured by enhancement of spatial and fear-associated learning in standard water-maze and conditioned environment tests . Moreover, ISRIB treatment has been found to correct spatial memory deficits and improve working memory in aged mice . It has also shown potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Lou Gehrig’s disease .

Action Environment

The action of ISRIB is influenced by the cellular stress environment. ISRIB makes cells resistant to the effects of eIF2α phosphorylation, which is known to be involved in memory formation . It has been shown to inhibit eIF2α phosphorylation-induced stress granule formation, a process that occurs in response to cellular stress . Therefore, the efficacy and stability of ISRIB are influenced by the presence of stressors that activate the ISR pathway.

Safety and Hazards

Direcciones Futuras

ISRIB has shown promise in various studies. It has been found to reverse the effects of traumatic brain injury (TBI) on areas of neurons called dendritic spines that are critical to cognition . Mice treated with the drug also showed sustained improvements in working memory . Future experiments will explore whether ISRIB has similar effects on other cell types, brain areas, and cognitive tasks . ISR activation has been implicated in many neurological disorders, including Alzheimer’s disease, Parkinson’s disease, multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS) .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1597403-47-8 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

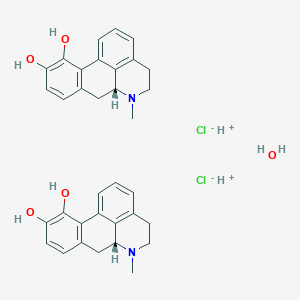

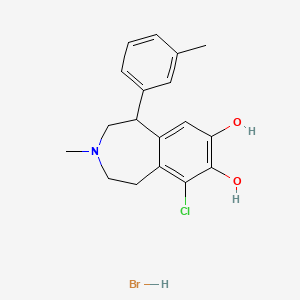

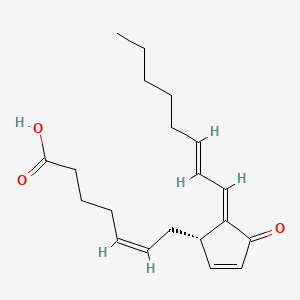

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)

![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)